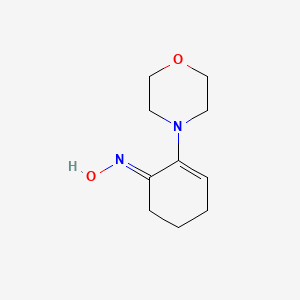
1-(N-Morpholino)-6-oximinocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-Morpholino)-6-oximinocyclohexene is a chemical compound that features a morpholine ring attached to a cyclohexene structure with an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Morpholino)-6-oximinocyclohexene typically involves the reaction of cyclohexanone oxime with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(N-Morpholino)-6-oximinocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
1-(N-Morpholino)-6-oximinocyclohexene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(N-Morpholino)-6-oximinocyclohexene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target proteins, affecting their function. The morpholine ring can also interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Morpholino)-1,8-naphthalimide: Known for its fluorescent properties and used in materials science.
3-(N-Morpholino)propanesulfonic acid: Commonly used as a buffering agent in biochemical research.
Uniqueness
1-(N-Morpholino)-6-oximinocyclohexene is unique due to its combination of a morpholine ring and an oxime group attached to a cyclohexene structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(NE)-N-(2-morpholin-4-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H16N2O2/c13-11-9-3-1-2-4-10(9)12-5-7-14-8-6-12/h4,13H,1-3,5-8H2/b11-9+ |
Clé InChI |
CDIVYXBIXICUPV-PKNBQFBNSA-N |
SMILES isomérique |
C1CC=C(/C(=N/O)/C1)N2CCOCC2 |
SMILES canonique |
C1CC=C(C(=NO)C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



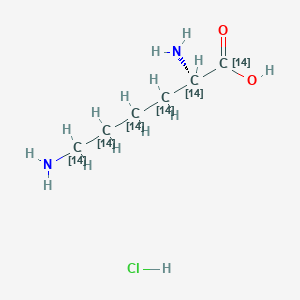
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
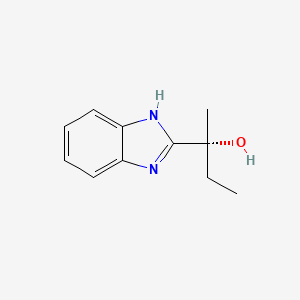
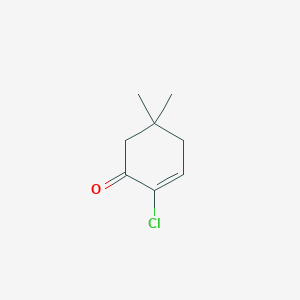
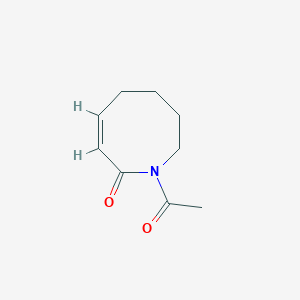

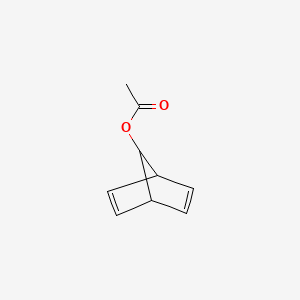
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
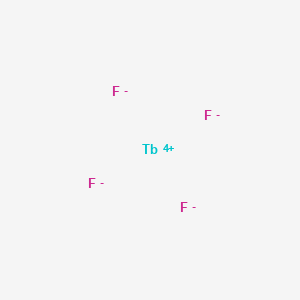
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)

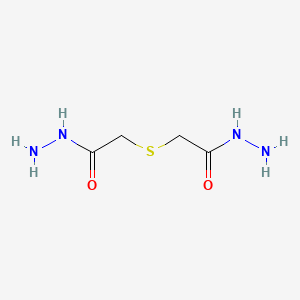
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)
